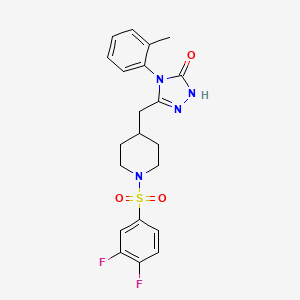
3-((1-((3,4-difluorophenyl)sulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-((3,4-difluorophenyl)sulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H22F2N4O3S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((1-((3,4-difluorophenyl)sulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, pharmacological properties, and biological mechanisms.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a difluorophenyl sulfonyl group and a triazole moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization.
- Introduction of the Difluorophenyl Group : Achieved via electrophilic aromatic substitution.
- Sulfonylation : Conducted using sulfonyl chlorides under basic conditions.
- Triazole Formation : Involves cyclization reactions with appropriate precursors.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of piperidine with sulfonyl groups have shown significant activity against various bacterial and fungal pathogens. In vitro assays revealed that these compounds can inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
Anticancer Potential
Research indicates that triazole derivatives exhibit anticancer activity. For example, compounds structurally similar to this compound have been tested against various cancer cell lines. One study reported IC50 values for related triazole compounds against colon carcinoma cells (HCT-116) and breast cancer cells (T47D), indicating promising anticancer properties .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling pathways.
- Enzyme Inhibition : The triazole ring can serve as a scaffold for inhibiting enzymes involved in cancer progression or microbial resistance.
Case Studies and Research Findings
A series of studies have characterized the biological effects of similar compounds:
- Antimicrobial Studies : A study involving piperidine derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, emphasizing the role of the sulfonamide group in enhancing antimicrobial activity .
- Anticancer Efficacy : Research on triazole derivatives revealed that modifications to the structure could significantly affect their potency against various cancer cell lines. For instance, specific substitutions on the triazole ring improved cytotoxicity against breast cancer cells .
Comparative Analysis
属性
IUPAC Name |
3-[[1-(3,4-difluorophenyl)sulfonylpiperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3S/c1-14-4-2-3-5-19(14)27-20(24-25-21(27)28)12-15-8-10-26(11-9-15)31(29,30)16-6-7-17(22)18(23)13-16/h2-7,13,15H,8-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBFUWHAXMJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














